Sodium bis(trimethylsilyl)amide

Palladium catalysis C-arylation Pharmaceutical intermediates

Researchers requiring strong base performance at elevated temperatures face LDA decomposition above 40°C. NaHMDS maintains integrity at toluene reflux (~110°C), enabling thermal enolate equilibration and Claisen rearrangements without base degradation. Key advantages: • Thermally stable at temperatures where LDA fails • Optimized for Pd-catalyzed C-S bond formation with aryl bromides • Delivers up to 92% yield in quaternary α-aryl amino acid synthesis • Functions as initiator for controlled anionic polymerization Available as standardized 1.0 M or 2.0 M solutions in THF.

Molecular Formula C6H18NNaSi2
Molecular Weight 183.37 g/mol
CAS No. 1070-89-9
Cat. No. B093598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium bis(trimethylsilyl)amide
CAS1070-89-9
Synonymshexamethyldisilazane
hexamethylsilazane
hexamethylsilazane, aluminum salt
hexamethylsilazane, beryllium salt
hexamethylsilazane, cadmium salt
hexamethylsilazane, cerium (+3) salt
hexamethylsilazane, chromium (3+) salt
hexamethylsilazane, cobalt (2+) salt
hexamethylsilazane, europium (3+) salt
hexamethylsilazane, gadolinium (3+) salt
hexamethylsilazane, gallium salt
hexamethylsilazane, germanium (2+) salt
hexamethylsilazane, holmium (3+) salt
hexamethylsilazane, indium (3+) salt
hexamethylsilazane, iron (3+) salt
hexamethylsilazane, lanthanum (3+) salt
hexamethylsilazane, lead (2+) salt
hexamethylsilazane, lithium salt
hexamethylsilazane, lutetium (3+) salt
hexamethylsilazane, magnesium salt
hexamethylsilazane, manganese (2+) salt
hexamethylsilazane, mercury (2+) salt
hexamethylsilazane, neodymium (3+) salt
hexamethylsilazane, potassium salt
hexamethylsilazane, praseodymium (3+) salt
hexamethylsilazane, samarium (3+) salt
hexamethylsilazane, scandium (3+) salt
hexamethylsilazane, silanamine-(15)N-labeled
hexamethylsilazane, sodium salt
hexamethylsilazane, thallium (3+) salt
hexamethylsilazane, tin (2+) salt
hexamethylsilazane, titanium (3+) salt
hexamethylsilazane, uranium (3+) (3:1) salt
hexamethylsilazane, vanadium (3+) salt
hexamethylsilazane, ytterbium (3+) salt
hexamethylsilazane, yttrium (3+) salt
hexamethylsilazane, zinc salt
N-lithiohexamethyldisilazane
sodium hexamethyldisilazide
Molecular FormulaC6H18NNaSi2
Molecular Weight183.37 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[N-][Si](C)(C)C.[Na+]
InChIInChI=1S/C6H18NSi2.Na/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1
InChIKeyWRIKHQLVHPKCJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NaHMDS Technical Baseline and Procurement


Sodium bis(trimethylsilyl)amide (NaHMDS, CAS 1070-89-9) is a sterically hindered, non-nucleophilic strong base belonging to the alkali metal bis(trimethylsilyl)amide class [1]. It is commercially available as an off-white solid (mp 171–175 °C) and as standardized solutions (typically 1.0 M or 2.0 M in THF or toluene) for synthetic applications . The compound serves as a critical reagent in organic synthesis for deprotonation of weakly acidic C–H, O–H, S–H, and N–H bonds, enolate generation, and base-catalyzed transformations, with utility spanning pharmaceutical, agrochemical, and polymer chemistry sectors [2][3].

Sterically hindered non-nucleophilic strong base for selective deprotonation
Broad solvent compatibility: THF, toluene, ethereal solvents
Available as solid and standardized 1.0 M / 2.0 M solutions

NaHMDS Procurement: Why LiHMDS and KHMDS Substitution Fails


Substituting NaHMDS with its lithium (LiHMDS) or potassium (KHMDS) analogs without quantitative evaluation introduces significant risk to reaction outcomes. Despite sharing the same bis(trimethylsilyl)amide anion, these reagents differ critically in cation-dependent properties including aggregation state, solubility profile, and reactivity under identical conditions [1]. For instance, the yield of a given transformation can vary by 20–30 absolute percentage points depending solely on which alkali metal counterion is employed [2]. Furthermore, thermal stability thresholds and solvent compatibility differ markedly across the series, with NaHMDS offering a distinct balance that cannot be assumed interchangeable [3]. The following quantitative evidence establishes where NaHMDS demonstrates verifiable differentiation that directly impacts experimental success and procurement decisions.

Cation-dependent aggregation and solubility differ across NaHMDS, LiHMDS, and KHMDS; direct substitution may shift reactivity and reproducibility.
Under identical cross-coupling conditions, LiHMDS may deliver lower yield than NaHMDS; KHMDS may exceed but offers different solvent compatibility and availability.
LDA decomposes above 40 °C; NaHMDS retains integrity to approximately 200 °C, enabling high-temperature protocols that LDA cannot support.

NaHMDS Quantitative Differentiation Evidence


Pd-Catalyzed C-Arylation of Hydantoins

In the palladium-catalyzed C-arylation of amino acid-derived hydantoins, NaHMDS was identified as the most effective base among those screened, achieving yields up to 92% when combined with ZnF₂ as a Lewis acid [1]. This performance significantly exceeded that of alternative bases tested during optimization, establishing NaHMDS as the optimal choice for this pharmaceutically relevant transformation [2].

Pd-Catalyzed C-Arylation
Head-to-head
Up to 92% yield
Alternative bases screened lower
Supports high-yield hydantoin C-arylation
with ZnF₂ additive; Pd(TFA)₂ catalyst
Palladium catalysis C-arylation Pharmaceutical intermediates

Microwave Cross-Coupling: NaHMDS vs. LiHMDS

A head-to-head comparison under identical microwave-assisted conditions (100 °C, 1 hour, THF, 2.0 equivalents base) demonstrated that NaHMDS provided a 73% yield, whereas LiHMDS yielded only 62% for the same transformation [1]. KHMDS under identical conditions produced an 81% yield, positioning NaHMDS as an intermediate-yield option with distinct operational advantages [1].

Microwave Cross-Coupling
Head-to-head
73% (NaHMDS)
vs 62% LiHMDS, 81% KHMDS
Higher reported yield than LiHMDS under identical conditions
100 °C, 1h, microwave, THF
Cross-coupling Microwave synthesis Base comparison

Thermal Stability: NaHMDS vs. LDA

NaHMDS and its homologs exhibit thermal stability at elevated temperatures, whereas lithium diisopropylamide (LDA) decomposes above 40 °C [1]. Under inert conditions, NaHMDS demonstrates thermal stability up to approximately 200 °C before significant decomposition occurs [2]. This enables NaHMDS to be employed over a broad operational temperature range from −78 °C to the reflux temperature of toluene (approximately 110 °C), allowing fine-tuning of reactivity [3].

Thermal Stability
Cross-study
Stable to ~200°C
LDA decomposes >40°C
Enables high-temperature synthesis
Inert atmosphere; broad solvent range
Thermal stability High-temperature reactions Base selection

Pd-Catalyzed C–S Cross-Coupling for Aryl Bromides

In palladium-catalyzed C–S cross-coupling using N-amido imidazolium salt ligands, NaHMDS was identified as the optimal base partner for aryl bromide substrates, whereas potassium tert-butoxide (KOtBu) was optimal for aryl iodides [1]. This substrate-specific base optimization demonstrates that NaHMDS is not universally interchangeable with other strong bases and is specifically selected for aryl bromide coupling systems.

C–S Cross-Coupling
Head-to-head
Optimal for Ar–Br
KOtBu optimal for Ar–I
Substrate-specific base selection
Pd-catalyzed, N-amido imidazolium ligands
C–S bond formation Palladium catalysis Aryl bromide coupling

Basicity Comparison: NaHMDS vs. LDA

NaHMDS exhibits a conjugate acid pKa of 29.5 in tetrahydrofuran (THF), placing it in a moderate basicity regime compared to lithium diisopropylamide (LDA, pKa ≈ 36) [1]. This balanced basicity—weaker than LDA but stronger than typical amine bases—allows NaHMDS to deprotonate weakly acidic substrates while minimizing over-deprotonation and base-induced decomposition that can occur with stronger bases like LDA [2]. The reagent is thus easier to handle and use compared to LDA, which is often employed at cryogenic temperatures .

Basicity (pKa)
Class-level
pKa 29.5
in THF; LDA pKa ~36
Moderate basicity for selective deprotonation
Reported class-level property
Basicity pKa comparison Deprotonation selectivity

Solvent Compatibility: NaHMDS vs. LiHMDS

NaHMDS exhibits solubility not only in ethereal solvents such as THF and diethyl ether but also in aromatic solvents including benzene and toluene, owing to the lipophilic nature of the trimethylsilyl groups [1][2]. This broad solvent compatibility provides greater flexibility in reaction design compared to reagents with more restricted solubility profiles. NaHMDS is commercially available as standardized 1.0 M and 2.0 M solutions in THF and toluene, with purity specifications (≥97.0%) and water content limits (≤0.1%) that ensure reproducible performance .

Solvent Compatibility
Class-level
Aromatics (toluene, benzene)
LiHMDS primarily ethers
Expanded solvent selection for process design
Aprotic solvents; inert conditions
Solubility Solvent compatibility Process chemistry

NaHMDS Application Scenarios


High-Temperature Deprotonation

In synthetic sequences requiring elevated temperatures (e.g., Claisen rearrangements, thermal enolate equilibration), NaHMDS is the preferred strong base because it maintains integrity at temperatures where LDA decomposes (>40 °C) [1]. This thermal robustness enables reactions conducted at toluene reflux (approximately 110 °C) without base degradation, a critical factor for laboratories scaling processes that demand thermal activation [2].

C–S Cross-Coupling of Aryl Bromides

For medicinal chemistry and process development groups conducting palladium-catalyzed C–S bond formation, NaHMDS is the empirically optimized base for aryl bromide coupling partners when using N-amido imidazolium salt ligands [3]. Substitution with KOtBu (optimal for aryl iodides) or other bases will produce inferior results, making NaHMDS a non-negotiable reagent for this specific substrate class.

Hydantoin C-Arylation for α-Aryl Amino Acids

Pharmaceutical R&D teams synthesizing quaternary α-aryl amino acids via Pd-catalyzed C-arylation of hydantoins should procure NaHMDS as the optimized base, as it delivers yields up to 92% when combined with ZnF₂ additive [4][5]. This high-yielding protocol provides access to biologically active compounds including phenytoin and mephenytoin derivatives, where alternative bases fail to achieve comparable efficiency.

Anionic Polymerization Initiation

Polymer chemists employing anionic polymerization methods can utilize NaHMDS as an initiator for the controlled synthesis of polymers with precisely tailored properties . Commercially available as standardized solutions (1.0 M or 2.0 M in THF), NaHMDS enables reproducible polymer chain growth initiation for applications spanning specialty materials and advanced functional polymers [6][7].

Application
Selection Property
Validation Focus
High-temperature deprotonation
Thermal stability above 40 °C
Reaction performance at elevated temperature
C–S cross-coupling of aryl bromides
Base optimization for Ar–Br substrates
Coupling yield and selectivity
Hydantoin C-arylation
Reported high-yield base for hydantoin substrates
Product yield and purity
Anionic polymerization initiation
Standardized solution form
Polymer molecular weight control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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